Neosarracine

Overview

Description

Neosarracine is not explicitly mentioned in the provided papers. However, the papers discuss various compounds and metabolites from fungi of the genus Neosartorya, which may be related to the context of Neosarracine. For instance, Neosartoryadins A and B are fumiquinazoline alkaloids isolated from the endophytic fungus Neosartorya udagawae, with anti-influenza virus activities . Neosartorin, another compound from a related fungus, shows substantial antibacterial activity . These findings suggest that compounds from Neosartorya species have significant bioactive properties.

Synthesis Analysis

The synthesis of these compounds is not directly addressed in the provided papers. However, the isolation of Neosartoryadins A and B from Neosartorya udagawae indicates that these compounds can be obtained from natural sources . The absolute configurations of these compounds were established, which is a crucial step in understanding their synthesis and potential for chemical modification .

Molecular Structure Analysis

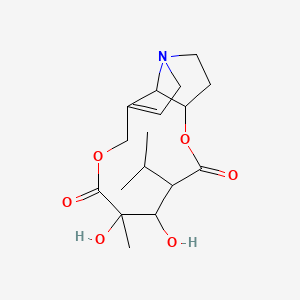

The molecular structures of compounds from Neosartorya species are complex and diverse. Neosartoryadins A and B have a unique quinazoline ring system connected to an imidazoindolone ring . The structural revision of glabramycins B and C involved DFT calculations to establish their stereochemical configurations . Fischerin, another metabolite from Neosartorya fischeri, includes a pyridone moiety . These structures are indicative of the intricate chemistry of Neosartorya-derived compounds.

Chemical Reactions Analysis

The chemical reactions of these compounds are not detailed in the papers. However, the antibacterial and antiviral activities of these compounds suggest that they interact with biological systems in specific ways that could be explored further .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their biological activities and structural data. Neosartoryadins A and B's anti-influenza activities suggest they have properties that allow them to interact with viral components . The antibacterial activity of neosartorin indicates it has properties that enable it to target bacterial cells . The toxic nature of fischerin suggests it interacts with biological systems in a detrimental way .

Relevant Case Studies

The case of cerebral aspergillosis caused by Neosartorya hiratsukae provides insight into the pathogenic potential of some Neosartorya species . This case study highlights the importance of understanding the properties of Neosartorya compounds, as they can have significant implications for human health.

Scientific Research Applications

1. Fungal Infections

Neosarracine has been identified in the study of fungal infections. For instance, Neosartorya udagawae, a fungus related to Neosarracine, was reported as the causative agent of severe corneal infection. This study highlights the medical significance of understanding and treating infections caused by such fungi (Posteraro et al., 2011).

2. Chemical Analysis and Structure

Research on Neosarracine includes chemical analysis, particularly in relation to its structure and properties. A study on Senecio polypodioides led to the isolation of neosarracine N-oxide, with its structure elucidated by spectral means. This kind of research contributes to the broader understanding of chemical compounds in nature (Villanueva-Cañongo et al., 2014).

3. Antiviral Properties

Neosarracine has been explored for its antiviral properties. Compounds from the fungus Neosartorya udagawae, which include derivatives related to Neosarracine, displayed anti-influenza virus A activities. This suggests potential therapeutic applications of Neosarracine in antiviral treatments (Yu et al., 2016).

4. Antibacterial Activity

The antibacterial activity of compounds related to Neosarracine has been documented. For instance, Neosartorin, a compound related to Neosarracine, exhibited significant antibacterial activity against a range of Gram-positive bacteria. This highlights the potential of Neosarracine derivatives in developing new antibacterial agents (Ola et al., 2014).

5. QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling is a critical tool in chemical and pharmaceutical research. Neosarracine, as a chemical compound, can be a subject of QSAR studies to predict its bioactivity and physical properties. Such modeling aids in understanding the compound's potential applications in various fields, including drug development (Muratov et al., 2020).

properties

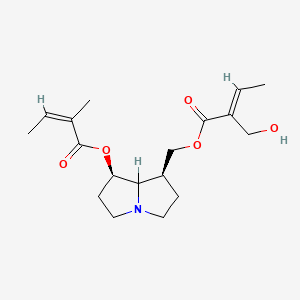

IUPAC Name |

[(1S,7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-2-(hydroxymethyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-5,14-16,20H,6-11H2,1-3H3/b12-4-,13-5+/t14-,15-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQRQKYYOWGPN-ZQGGWIFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1C(CC2)COC(=O)C(=CC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCN2C1[C@H](CC2)COC(=O)/C(=C/C)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neosarracine | |

CAS RN |

136173-26-7 | |

| Record name | Neosarrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=669379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenylpyrido[2,3-b]pyrazine](/img/structure/B3032196.png)

![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)

![5,6-Dibromothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3032202.png)

![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)

![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)